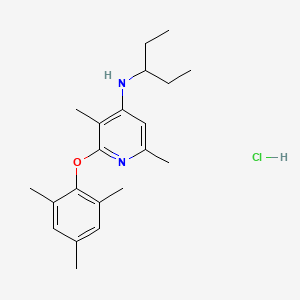

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

Descripción general

Descripción

El clorhidrato de CP 376395 es un antagonista potente y selectivo del receptor 1 del factor liberador de corticotropina (receptor CRF1). Se ha demostrado que este compuesto juega un papel importante en la mediación de las respuestas conductuales y endocrinas al miedo y al estrés . Se utiliza ampliamente en la investigación científica para estudiar el receptor CRF1 y sus vías asociadas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de CP 376395 implica varios pasos. El material de partida clave es la 4-piridinamina, que se somete a una serie de reacciones, incluyendo alquilación, metilación y eterificación para formar el producto final. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y diversos catalizadores para facilitar las reacciones .

Métodos de producción industrial

La producción industrial del clorhidrato de CP 376395 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica normalmente mediante técnicas como la recristalización y la cromatografía para alcanzar el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de CP 376395 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

El clorhidrato de CP 376395 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto de herramienta para estudiar el receptor CRF1 y sus interacciones con otras moléculas.

Biología: Se emplea en la investigación para comprender el papel del receptor CRF1 en diversos procesos biológicos, incluyendo la respuesta al estrés y el comportamiento.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la ansiedad, la depresión y otros trastornos relacionados con el estrés.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor CRF1 .

Mecanismo De Acción

El clorhidrato de CP 376395 ejerce sus efectos al unirse al receptor CRF1 y bloquear su activación. Esto evita que el receptor interactúe con su ligando natural, el factor liberador de corticotropina, inhibiendo así las vías de señalización aguas abajo. Los objetivos moleculares implicados incluyen diversas proteínas y enzimas asociadas a la cascada de señalización del receptor CRF1 .

Comparación Con Compuestos Similares

El clorhidrato de CP 376395 es único en su alta selectividad y potencia para el receptor CRF1 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Clorhidrato de CP 154526: Otro antagonista del receptor CRF1 con propiedades similares pero diferente estructura química.

Clorhidrato de CP 547632: Un compuesto con actividad biológica similar pero diferente perfil farmacocinético.

Clorhidrato de CP 640186: Otro antagonista del receptor CRF1 con distintas propiedades químicas y físicas

Actividad Biológica

3,6-Dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride (CAS No. 1013933-37-3) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O |

| Molecular Weight | 342.48 g/mol |

| CAS Number | 1013933-37-3 |

| IUPAC Name | This compound |

Research indicates that this compound acts primarily as a CRF1 receptor antagonist . Its mechanism involves modulating the activity of corticotropin-releasing factor (CRF), which plays a crucial role in stress response and mood regulation. By inhibiting CRF1 receptors, the compound may help alleviate symptoms associated with stress-related disorders.

Key Findings

- Phase II Clinical Trials : The compound was evaluated in Phase II clinical trials for its efficacy in treating depression. However, results indicated no significant difference compared to placebo controls, highlighting the need for further investigation into its therapeutic potential and dosage optimization .

- Preclinical Studies : In preclinical models, it demonstrated potential anxiolytic effects and a reduction in stress-induced behaviors. These findings suggest that while the compound may not have shown efficacy in human trials yet, it could still be valuable in specific contexts or formulations .

Study 1: Efficacy in Depression

A double-blind placebo-controlled study assessed the effects of this compound on patients with major depressive disorder. Despite initial hopes based on animal models showing reduced anxiety-like behaviors, the human trials did not yield statistically significant improvements over placebo .

Study 2: Stress-Induced Behavioral Studies

In animal studies focusing on stress responses, the compound exhibited a notable reduction in behavioral markers associated with anxiety and depression when administered before exposure to stressors. The results suggest a potential role in managing stress-related conditions .

Propiedades

IUPAC Name |

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIOZDHQQNYISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058716 | |

| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013933-37-3 | |

| Record name | 4-Pyridinamine, N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.